molecular formula C16H23N3O3 B1423575 N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-38-7

N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1423575
M. Wt: 305.37 g/mol
InChI Key: WFHCZXNOGZDLEK-UHFFFAOYSA-N
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Description

“N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester” is a complex organic compound. It contains a cyclopropylamino group, a phenoxyethylidene group, a hydrazinecarboxylic acid group, and a tert-butyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the tert-butyl ester group could undergo reactions such as deprotection . The hydrazine group could also participate in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds have been explored, demonstrating the preparation of complex structures through reactions involving hydrazine derivatives. For instance, the preparation and structural determination via X-ray diffraction of compounds such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of hydrazine derivatives in synthesizing novel compounds with intricate crystal structures (Zou Xia, 2001).

Insecticidal Evaluation

  • Novel N-oxalyl derivatives of tebufenozide, which include structures similar to the specified compound, have been synthesized and evaluated for their larvicidal activities. These studies indicate the potential of such compounds in developing more effective insecticides. Some of these derivatives exhibited higher larvicidal activities compared to existing compounds, underscoring the significance of structural modifications for enhanced biological activities (Chunhui Mao et al., 2004).

Mechanistic and Kinetic Studies

  • Investigations into the mechanisms of chemical reactions involving hydrazine derivatives have been conducted, providing insights into reaction pathways and kinetic profiles. For example, the unexpected cleavage of C–S bonds during hydrazination of certain esters reveals complex reaction mechanisms and highlights the reactivity of hydrazine derivatives in organic synthesis (N. Nordin et al., 2016).

Applications in Organic Synthesis

  • Hydrazine derivatives are integral in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications. The development of new synthetic routes using these derivatives enables the creation of novel molecules with diverse biological activities. For instance, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto ester illustrates the versatility of hydrazine derivatives in organic synthesis (D. Kralj et al., 2011).

Fluorescent Sensor Development

  • The chemical properties of hydrazine derivatives have been exploited in the development of fluorescent sensors. Research into hydroxypyrazole-based ligands, which can coordinate with metals such as Zn(II), demonstrates the potential of hydrazine derivatives in creating sensitive and selective sensors for metal ions. This application is particularly relevant in environmental monitoring and bioanalytical chemistry (M. Formica et al., 2018).

properties

IUPAC Name

tert-butyl N-[[N-cyclopropyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(20)19-18-14(17-12-9-10-12)11-21-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHCZXNOGZDLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 5
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

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